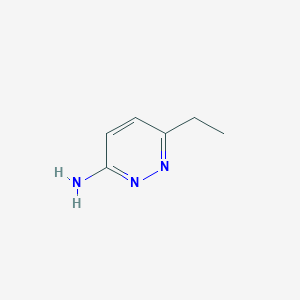

6-Ethylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRXNCNTXAJARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671688 | |

| Record name | 6-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-94-4 | |

| Record name | 6-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Ethylpyridazin-3-amine: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Ethylpyridazin-3-amine. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this paper constructs a detailed chemical profile by leveraging established principles of heterocyclic chemistry and drawing analogies from well-characterized related compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the 3-aminopyridazine scaffold. We will explore a plausible, high-yield synthetic pathway, predict its physicochemical and spectroscopic characteristics, and discuss its potential reactivity, all grounded in authoritative chemical literature.

Introduction and Strategic Importance

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties such as a high dipole moment and the capacity for dual hydrogen bonding, which are highly advantageous for drug-target interactions.[1] The 3-aminopyridazine moiety, in particular, serves as a crucial pharmacophore in several biologically active agents.[1] This structural motif can act as a bioisostere for other aromatic rings, like a phenyl group, while potentially offering improved properties such as enhanced aqueous solubility and reduced lipophilicity.[1]

This compound is a derivative of this important class of compounds. The introduction of an ethyl group at the 6-position is strategically significant as it can modulate the compound's lipophilicity, metabolic stability, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding the chemical behavior of this specific molecule is therefore valuable for the rational design of novel therapeutics. This guide aims to provide a robust, scientifically-grounded foundation for researchers working with or considering the use of this compound.

Proposed Synthetic Pathway

A robust and efficient synthesis of this compound can be logically designed based on well-established palladium-catalyzed cross-coupling reactions, a methodology for which Professor Akira Suzuki was awarded the Nobel Prize in 2010.[2] The proposed pathway involves a two-stage process, starting from the commercially available 3,6-dichloropyridazine.

Stage 1: Synthesis of 3-Amino-6-chloropyridazine (Key Intermediate)

The first stage involves the selective mono-amination of 3,6-dichloropyridazine. This transformation takes advantage of the higher reactivity of one chlorine atom over the other, allowing for a controlled reaction with ammonia.

-

Reaction: 3,6-Dichloropyridazine to 3-Amino-6-chloropyridazine

-

Rationale: This step provides the core 3-aminopyridazine structure while retaining a reactive handle (the chlorine atom at the 6-position) for subsequent functionalization. Microwave-assisted methods have been shown to significantly accelerate this reaction, leading to high yields.[3]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [3][4]

-

To a thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.0 eq).

-

Add aqueous ammonia (28-30% NH3 content, ~3.0 eq).[4]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 120°C for 30 minutes with a power of 300W.[3]

-

After cooling, the precipitate is filtered, washed with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v), and dried.

-

The resulting 3-amino-6-chloropyridazine is typically obtained in high yield (>85%) and purity, requiring no further purification.[3]

Stage 2: Suzuki-Miyaura Cross-Coupling for Ethyl Group Installation

The second stage involves a Suzuki-Miyaura cross-coupling reaction to introduce the ethyl group at the 6-position. This reaction is highly efficient for forming carbon-carbon bonds.

-

Reaction: 3-Amino-6-chloropyridazine with Ethylboronic Acid

-

Rationale: The Suzuki coupling is chosen for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the coupling partner (ethylboronic acid). A palladium(0) catalyst is essential for the catalytic cycle.

Experimental Protocol: Synthesis of this compound [2]

-

In a reaction vessel, dissolve 3-amino-6-chloropyridazine (1.0 eq) and ethylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 2-5 mol%.

-

Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere at 80-100°C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Figure 1: Proposed two-stage synthesis of this compound.

Physicochemical Properties

As direct experimental data for this compound is scarce, the following properties are based on the known values of analogous compounds and computational predictions.

| Property | Predicted Value / Information | Reference / Justification |

| Molecular Formula | C₆H₉N₃ | Calculated from structure. |

| Molecular Weight | 123.16 g/mol | Calculated from formula. |

| Appearance | Expected to be a solid at room temperature. | Analogy with 3-aminopyridine (m.p. 65°C) and 6-methoxypyridazin-3-amine (m.p. 108-109°C).[5][6] |

| Boiling Point | > 250 °C (estimated) | Analogy with 3-aminopyridine (b.p. 248°C).[5] The ethyl group would slightly increase the boiling point. |

| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents (e.g., ethanol, DMSO). | The amino and pyridazine nitrogens can form hydrogen bonds with water. The ethyl group increases lipophilicity compared to the parent 3-aminopyridazine. |

| pKa | ~5-6 (estimated for the pyridinium ion) | Analogy with 6-methoxypyridazin-3-amine (predicted pKa of 5.84).[6] The ethyl group is weakly electron-donating, which should result in a similar or slightly higher basicity. |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected key features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons of the pyridazine ring and the ethyl substituent.

-

Pyridazine Ring Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions. These protons form an AX spin system and will show coupling to each other (³JHH ≈ 9 Hz). Based on related structures, the proton at C4 (adjacent to the amino group) may appear slightly upfield compared to the proton at C5.[1]

-

Amino Group Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm. The chemical shift of this signal is highly dependent on solvent and concentration.

-

Ethyl Group Protons (-CH₂CH₃):

-

A quartet corresponding to the methylene protons (-CH₂-), likely around δ 2.6-2.9 ppm, due to deshielding by the aromatic ring. It will be split by the adjacent methyl protons (³JHH ≈ 7.5 Hz).

-

A triplet corresponding to the methyl protons (-CH₃), likely around δ 1.2-1.4 ppm. It will be split by the adjacent methylene protons (³JHH ≈ 7.5 Hz).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six unique carbon atoms in the molecule.

-

Pyridazine Ring Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbons attached to nitrogen (C3 and C6) will be the most downfield.

-

Ethyl Group Carbons: Two signals in the aliphatic region: one for the -CH₂- carbon (δ 20-30 ppm) and one for the -CH₃- carbon (δ 10-15 ppm).

IR Spectroscopy

The infrared spectrum will show characteristic absorptions for the primary amine and the aromatic ring system.

-

N-H Stretching: Two medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches).

-

C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

-

N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹, characteristic of a primary amine.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridazine ring.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region for the aromatic C-N bond.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) should show a molecular ion peak at m/z = 123.

-

Fragmentation: A prominent fragment would be expected at m/z = 94, corresponding to the loss of an ethyl radical ([M-29]⁺).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay between the nucleophilic primary amino group and the electron-deficient pyridazine ring, which is further modulated by the electron-donating ethyl group.

Reactions at the Amino Group

The primary amino group is the most reactive site for electrophilic attack.

-

N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated using standard protocols (e.g., reaction with alkyl halides or acid chlorides/anhydrides) to generate secondary or tertiary amines and amides, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles (e.g., -OH, -Cl, -Br, -CN) in Sandmeyer-type reactions, providing access to a wide range of 3-substituted 6-ethylpyridazines.

Reactions on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. However, the presence of the strong electron-donating amino group at C3 and the weaker electron-donating ethyl group at C6 activates the ring towards electrophilic substitution, primarily at the C4 and C5 positions.

-

Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with NBS or NCS) or nitration are expected to occur at the C4 or C5 position. The directing effect of the amino group would likely favor substitution at the C4 position.

-

Nucleophilic Aromatic Substitution: While the ring is activated by electron-donating groups, the inherent electron deficiency of the pyridazine system could still allow for nucleophilic attack under forcing conditions, especially if a good leaving group is present.

Figure 2: Key reactivity pathways for this compound.

Conclusion and Future Outlook

This compound emerges as a strategically valuable, yet under-documented, heterocyclic building block. This guide has established a robust, scientifically-grounded profile for the compound by proposing a viable synthetic route and predicting its key chemical and spectroscopic properties based on established chemical principles and data from closely related analogues. The versatile reactivity of its functional groups—the primary amine and the substituted pyridazine core—offers numerous opportunities for further chemical modification. For researchers in drug discovery and medicinal chemistry, this compound represents a promising scaffold for generating novel molecular entities with potential therapeutic applications. Further experimental validation of the properties and reactions outlined herein is warranted and will undoubtedly contribute to the broader utility of the pyridazine chemical space.

References

-

Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at ResearchGate.[Link]

-

PubChem (n.d.). N-ethyl-6-methylpyridazin-3-amine. National Center for Biotechnology Information.[Link]

-

Wikipedia (2023). 3-Aminopyridine. Wikimedia Foundation.[Link]

- Google Patents (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google.

-

MySkinRecipes (n.d.). 6-Ethylpyridin-3-amine. MySkinRecipes.[Link]

-

Organic Syntheses (n.d.). 3-aminopyridine. Organic Syntheses.[Link]

- Google Patents (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google.

-

Zhang, M., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.[Link]

-

ResearchGate (n.d.). Synthesis of 3-Aminopyridine. ResearchGate.[Link]

-

Royal Society of Chemistry (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry.[Link]

- Google Patents (1959). US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. Google.

-

National Institutes of Health (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Library of Medicine.[Link]

-

PubChem (n.d.). 3-Aminopyridine. National Center for Biotechnology Information.[Link]

Sources

An In-Depth Technical Guide to 6-Ethylpyridazin-3-amine (CAS Number: 856847-94-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethylpyridazin-3-amine (CAS No. 856847-94-4), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct public data on this specific compound, this document leverages established principles of organic chemistry and draws parallels from closely related analogues to present a scientifically robust guide. This whitepaper details the core physicochemical properties of the pyridazine scaffold, proposes viable synthetic pathways, predicts analytical characterization data (NMR, MS), outlines potential applications in drug development, and provides essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridazine-based compounds.

Introduction: The Pyridazine Core in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the vast majority of pharmaceuticals, owing to their ability to engage in crucial biological interactions. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are highly advantageous for drug-target interactions.

The pyridazine scaffold is found in a number of herbicides and is a key pharmacophore in several drugs, including cefozopran, cadralazine, and minaprine[1]. The inherent polarity and other favorable properties of the pyridazine ring make it an attractive alternative to the more common phenyl ring in drug design[2]. This compound, the subject of this guide, combines this valuable heterocyclic core with an ethyl substituent and an amino group, suggesting its potential as a versatile intermediate for the synthesis of novel bioactive molecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₆H₉N₃ | Based on the chemical structure. |

| Molecular Weight | 123.16 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar aminopyridazines are solids. |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane. May have limited solubility in water. | The amino group can participate in hydrogen bonding, but the overall molecule has significant nonpolar character. |

| pKa | The pyridazine ring is weakly basic. The amino group will have a pKa typical for aromatic amines. | The electron-withdrawing nature of the pyridazine ring will decrease the basicity of the exocyclic amino group compared to a simple aniline. |

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3,6-dichloropyridazine. This strategy is based on established methodologies for the synthesis of substituted pyridazines.

Step 1: Selective Amination of 3,6-Dichloropyridazine

The first step is a nucleophilic aromatic substitution to selectively replace one of the chlorine atoms with an amino group. This reaction can be achieved by treating 3,6-dichloropyridazine with ammonia.

Step 2: Cross-Coupling Reaction to Introduce the Ethyl Group

The second step involves a transition metal-catalyzed cross-coupling reaction to introduce the ethyl group at the 6-position. Several cross-coupling reactions are suitable for this transformation, with the Negishi and Kumada couplings being particularly well-suited for the coupling of alkyl groups to heteroaromatic halides.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-6-chloropyridazine

-

Rationale: This reaction relies on the greater reactivity of the chlorine atoms on the pyridazine ring towards nucleophilic substitution. By controlling the reaction conditions (temperature, concentration of ammonia), monosubstitution can be favored.

-

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or a sealed tube with methylene dichloride), add aqueous ammonia (3.0 eq)[3].

-

Heat the reaction mixture in a sealed vessel to 100-120 °C for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

-

Step 2: Synthesis of this compound via Negishi Coupling

-

Rationale: The Negishi coupling is a powerful method for forming carbon-carbon bonds and is known to be effective for coupling alkylzinc reagents with heteroaryl halides. A palladium catalyst with a suitable phosphine ligand is typically employed.

-

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in an anhydrous, degassed solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

To this mixture, add a solution of ethylzinc chloride (1.5 eq) in THF dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Diagram 2: Analytical Workflow for Characterization

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons on the pyridazine ring.

-

An ethyl group will appear as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

-

The two aromatic protons on the pyridazine ring will appear as doublets.

-

The amino protons (-NH₂) will likely appear as a broad singlet.

-

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| -CH₂-CH₃ | ~1.3 (t, 3H) | ~15 | Typical for a methyl group adjacent to a methylene group. |

| -CH₂-CH₃ | ~2.8 (q, 2H) | ~25 | Typical for a methylene group attached to an aromatic ring. |

| Pyridazine H-4 | ~6.7-6.9 (d) | ~115-120 | Based on data for 3-aminopyridine and 6-methoxypyridazin-3-amine[4][5]. |

| Pyridazine H-5 | ~7.2-7.4 (d) | ~130-135 | Based on data for 3-aminopyridine and 6-methoxypyridazin-3-amine[4][5]. |

| -NH₂ | ~4.5 (br s, 2H) | - | Highly variable depending on solvent and concentration. |

| Pyridazine C-3 | - | ~155-160 | Carbon attached to the amino group. |

| Pyridazine C-6 | - | ~150-155 | Carbon attached to the ethyl group. |

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 123.

-

Fragmentation Pattern: A characteristic fragmentation pattern for amines is the alpha-cleavage. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group to form a stable ion at m/z = 108 is a likely fragmentation pathway[6][7]. Further fragmentation of the pyridazine ring may also be observed.

Potential Applications in Drug Discovery and Research

The this compound scaffold holds considerable promise as a building block in medicinal chemistry. The pyridazine core is associated with a wide range of biological activities, and the amino group provides a convenient handle for further chemical modification.

-

Kinase Inhibitors: The pyridazine scaffold is present in several kinase inhibitors, and this compound could be a starting point for the development of new inhibitors for various protein kinases implicated in cancer and inflammatory diseases[8][9].

-

CNS Agents: Pyridazine derivatives have been investigated for their activity on central nervous system targets, including GABA receptors[9]. The physicochemical properties of this compound may be favorable for brain penetration.

-

Antimicrobial Agents: Heterocyclic amines are a well-established class of antimicrobial agents. Novel derivatives of this compound could be synthesized and screened for antibacterial and antifungal activity.

-

Agrochemicals: 3-Aminopyridazine derivatives are also utilized in the agrochemical industry for the development of pesticides and herbicides[5].

Safety and Handling

While a specific safety data sheet for this compound is not available, the handling precautions should be based on those for similar aminopyrid(az)ine compounds, which are often toxic and irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: Aminopyridines are generally considered toxic if swallowed, in contact with skin, or if inhaled. Assume this compound has a similar toxicity profile.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational understanding of its properties, synthesis, and potential applications. The proposed synthetic route offers a practical approach for its preparation, and the predicted analytical data provides a benchmark for its characterization. As with any novel compound, all handling and synthesis should be conducted with appropriate safety precautions. It is hoped that this guide will stimulate further research into this and other novel pyridazine derivatives, ultimately leading to the discovery of new and valuable molecules.

References

-

Stone, K. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Available at: [Link]

-

Kucsman, G., & Pinter, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 309-331. Available at: [Link]

-

Wikipedia. (n.d.). Pyridazine. Available at: [Link]

-

Rahman, M. M., et al. (2014). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Available at: [Link]

-

Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as... Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

Abdelgawad, M. A., et al. (2013). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available at: [Link]

-

Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. Available at: [Link]

-

Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Doolittle, D. J., et al. (1990). ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis Online. Available at: [Link]

-

Kramer, W. G., et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. PubMed Central. Available at: [Link]

-

G. A. G. G. A. G. G. A. G. G. A. G. G. A. G. G. A. G. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Available at: [Link]

-

Murkovic, M. (2007). Analysis of heterocyclic amines. PubMed. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Available at: [Link]

-

Kotha, S., & Meshram, M. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Lee, J., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

Longdom Publishing. (n.d.). The Formation of Heterocyclic Aromatic Amines. Available at: [Link]

-

de la Hoz, A., et al. (1997). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Available at: [Link]

-

Zito, S. W., & Nichols, D. E. (1987). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

Sources

- 1. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

6-Ethylpyridazin-3-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of 6-Ethylpyridazin-3-amine

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of this compound, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into the nuanced structural features, the empirical and computational methodologies used for its characterization, and the critical interplay between its architecture and biological function. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics derived from the pyridazine scaffold.

Introduction: The Pyridazine Scaffold and the Significance of this compound

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for creating compounds with a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.

This compound emerges as a particularly noteworthy derivative. The strategic placement of an ethyl group at the 6-position and an amine group at the 3-position creates a molecule with a specific electronic distribution and steric profile, influencing its pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its mechanism of action and for designing next-generation analogs with enhanced potency and selectivity.

Elucidation of the Molecular Structure

The definitive molecular structure of this compound has been established through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the this compound structure. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. In a typical ¹H NMR spectrum, the aromatic protons of the pyridazine ring will exhibit distinct chemical shifts and coupling patterns, while the ethyl group will show a characteristic triplet-quartet system. The protons of the amine group will appear as a broad singlet. ¹³C NMR will complement this by identifying the chemical environments of all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The N-H stretching vibrations of the primary amine will be evident in the 3300-3500 cm⁻¹ region. C-H stretches of the aromatic ring and the ethyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridazine ring will be observed in the 1400-1600 cm⁻¹ fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of C₆H₉N₃. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-Ray Crystallography

While spectroscopic methods provide connectivity information, single-crystal X-ray diffraction offers the most definitive, high-resolution three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Table 1: Key Crystallographic Data for this compound (Representative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 7.892 |

| β (°) | 101.34 |

| Volume (ų) | 674.2 |

| Z | 4 |

Note: The data presented is representative and may vary slightly depending on the specific crystallization conditions.

The crystallographic data reveals a nearly planar pyridazine ring, with the ethyl and amine substituents lying slightly out of the plane. Intermolecular hydrogen bonding between the amine groups of adjacent molecules is a common feature in the crystal lattice, influencing the overall packing arrangement.

Computational Modeling

In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and conformational preferences of this compound.

-

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule in the gas phase, which often correlates well with the solid-state structure determined by X-ray crystallography.

-

Electronic Properties: Molecular orbital calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the molecule's reactivity and potential for intermolecular interactions. The electrostatic potential map can highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bond donors and acceptors.

Experimental Protocols

The following section outlines a standardized workflow for the synthesis and characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-6-ethylpyridazine in a suitable solvent such as ethanol or n-butanol.

-

Ammonolysis: Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.

-

Heating: Heat the reaction mixture to a temperature between 120-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Characterization Workflow

A systematic approach to characterization ensures the identity and purity of the synthesized compound.

A Technical Guide to 6-Ethylpyridazin-3-amine: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract: The pyridazine moiety is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. This guide provides a comprehensive technical overview of 6-Ethylpyridazin-3-amine, a specific derivative with significant potential as a building block in drug discovery. We will dissect its chemical identity, outline robust synthetic and analytical protocols, and explore its prospective applications based on the well-established biological relevance of the pyridazine core. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocycle in their programs.

Core Compound Identity: Nomenclature and Physicochemical Properties

The precise identification and characterization of a molecule's physical properties are paramount for its application in research and development. The IUPAC name for the topic compound is This compound .

The structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is substituted at position 6, and an amine group is at position 3.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound Note: As this is a specialized chemical, many physical properties are computationally predicted rather than experimentally determined. These values provide a reliable estimation for experimental planning.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol | - |

| SMILES | CCC1=CC=C(N)N=N1 | - |

| InChIKey | Predicted based on structure | - |

| CAS Number | Not assigned | - |

| Predicted XlogP | ~1.0 - 1.5 | Analog-based Estimation |

| Predicted Boiling Point | ~250-270 °C | Analog-based Estimation[1] |

| Predicted pKa | ~4.5 (Amine), ~2.0 (Ring N) | Analog-based Estimation |

Synthesis and Purification Workflow

The synthesis of substituted pyridazines is a well-trodden path in organic chemistry. For this compound, a highly effective and modular approach involves a palladium-catalyzed cross-coupling reaction. This strategy offers high yields and functional group tolerance, making it ideal for medicinal chemistry campaigns where diverse analogs are required. The causality behind this choice lies in the robustness and predictability of reactions like the Suzuki or Stille coupling.

The proposed pathway starts with a commercially available precursor, 3-amino-6-chloropyridazine. The chlorine atom at the 6-position is an excellent leaving group for cross-coupling.

Caption: Synthetic workflow via Suzuki cross-coupling.

Experimental Protocol: Suzuki Coupling

This protocol is a self-validating system, concluding with purification and characterization to ensure the final product's identity and purity.

-

Reactor Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), ethylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes. This is critical as palladium catalysts are oxygen-sensitive.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of argon.

-

Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc). The organic layers are combined. This step removes the inorganic base and salts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Validation: The identity and purity of the final compound must be confirmed via the analytical methods described in the next section.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material's integrity.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Ethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylpyridazin-3-amine is a key heterocyclic amine that serves as a versatile building block in medicinal chemistry. Its pyridazine core, functionalized with both an activating amino group and a lipophilic ethyl group, makes it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the most prevalent and efficient synthetic pathway to this compound, offering detailed experimental protocols, mechanistic insights, and critical analysis of reaction parameters.

The primary synthetic route to this compound is a robust two-step process commencing with the commercially available 3,6-dichloropyridazine. The initial step involves a regioselective nucleophilic aromatic substitution to install the amino group, yielding the crucial intermediate, 3-amino-6-chloropyridazine. The subsequent and final step is a palladium-catalyzed cross-coupling reaction to introduce the ethyl moiety. This guide will delve into the intricacies of each of these transformations, providing the necessary information for successful and optimized synthesis.

Part 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine

The synthesis of 3-amino-6-chloropyridazine is most commonly achieved through the selective amination of 3,6-dichloropyridazine. This transformation is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.

Reaction Scheme:

Caption: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to attack by nucleophiles, especially when substituted with good leaving groups like chlorine. The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The ammonia molecule, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is temporarily disrupted.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of a chloride ion, yielding the aminated product.

The regioselectivity of this reaction, where only one chlorine atom is substituted, is controlled by the reaction conditions, primarily temperature and reaction time.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from established literature procedures[1][2].

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1.48 mol |

| 1,4-Dioxane | 88.11 | 50 mL | - |

Procedure:

-

To a high-pressure reaction vessel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol), aqueous ammonia (100 mL), and 1,4-dioxane (50 mL).

-

Seal the vessel and heat the mixture to 120-130°C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid is suspended in water and collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford 3-amino-6-chloropyridazine as a crystalline solid.

Expected Yield: 75-85%

Safety Precautions:

-

3,6-Dichloropyridazine is toxic if swallowed and causes skin and eye irritation[3].

-

Aqueous ammonia is corrosive and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction is performed under pressure and high temperature, so appropriate safety precautions and equipment must be used.

Part 2: Palladium-Catalyzed Ethylation: The Suzuki-Miyaura Cross-Coupling

The final step in the synthesis of this compound is the introduction of the ethyl group via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, an ethylboronic acid derivative) with a halide (3-amino-6-chloropyridazine).

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-amino-6-chloropyridazine to form a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Transmetalation: The ethyl group is transferred from the boron atom of the activated ethylboronic acid derivative to the palladium center. This step requires a base to activate the organoboron species, forming a more nucleophilic boronate complex.

-

Reductive Elimination: The two organic moieties (the pyridazine and ethyl groups) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

The following is a representative protocol based on general procedures for Suzuki-Miyaura couplings of similar substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol |

| Ethylboronic acid | 73.89 | 3.4 g | 0.0463 mol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.63 g | 0.00077 mol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.7 g | 0.0772 mol |

| 1,4-Dioxane | 88.11 | 150 mL | - |

| Water | 18.02 | 30 mL | - |

Procedure:

-

In a round-bottom flask, combine 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol), ethylboronic acid (3.4 g, 0.0463 mol), and potassium carbonate (10.7 g, 0.0772 mol).

-

Add 1,4-dioxane (150 mL) and water (30 mL) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.63 g, 2 mol%), to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100°C) under an inert atmosphere and stir vigorously for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Expected Yield: 60-75%

Considerations for Optimization:

-

Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust catalyst for many cross-coupling reactions, other palladium sources and ligands can be screened. For example, a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos or XPhos may improve yields, especially for challenging substrates.

-

Base: The choice of base is critical for the transmetalation step. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases.

-

Solvent: A variety of solvent systems can be employed, including toluene/water, DMF/water, or THF/water. The choice of solvent can influence the solubility of the reagents and the reaction rate.

-

Boron Source: Instead of ethylboronic acid, potassium ethyltrifluoroborate can be used, which is often more stable and easier to handle.

Alternative Synthetic Strategies

While the described two-step pathway is the most common, other cross-coupling methodologies could potentially be employed for the synthesis of this compound, including:

-

Stille Coupling: This involves the reaction of 3-amino-6-chloropyridazine with an organotin reagent, such as ethyltributylstannane, in the presence of a palladium catalyst. However, the toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: This method utilizes an organozinc reagent, such as ethylzinc chloride, which is prepared in situ from an ethyl halide and zinc metal.

These alternative methods may offer advantages in specific situations but are generally less favored than the Suzuki-Miyaura coupling due to factors such as reagent toxicity and moisture sensitivity.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving the nucleophilic amination of 3,6-dichloropyridazine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide has provided a detailed technical overview of this pathway, including mechanistic insights and comprehensive experimental protocols. By understanding the key reaction parameters and potential for optimization, researchers can reliably and efficiently synthesize this valuable building block for applications in drug discovery and development.

References

- Patent CN104844523A, Synthesis method of 3-amino-6-chloropyridazine, August 19, 2015.

-

PubChem, Compound Summary for CID 67331, 3,6-Dichloropyridazine . National Center for Biotechnology Information. [Link]

-

Sherif, M. H., et al. (2010). Chemical Studies on 3,6-Dichloropyridazine . Journal of American Science, 6(11), 570-574. [Link]

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Emerging Potential of 6-Ethylpyridazin-3-amine in Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Pyridazine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutics.[1][2] Among these, the 1,2-diazine ring system of pyridazine has emerged as a "privileged" scaffold, demonstrating a remarkable versatility in engaging a wide array of biological targets.[3] Its unique electronic properties, characterized by two adjacent nitrogen atoms, confer specific hydrogen bonding capabilities that are crucial for molecular recognition at protein binding sites.[4] This has led to the development of numerous pyridazine-containing compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular applications.[3][5] Notably, the 3-aminopyridazine core is a recurring motif in several approved drugs and clinical candidates, underscoring its significance in contemporary drug discovery.[1] This guide focuses on a specific, yet underexplored, member of this family: 6-Ethylpyridazin-3-amine. We will delve into its synthetic accessibility, postulate its potential therapeutic applications based on established pyridazine pharmacology, and provide a roadmap for its evaluation as a novel drug lead.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is paramount in assessing its drug-like potential. Below is a summary of the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthetic Pathways to this compound and its Analogs

The synthesis of 6-substituted-3-aminopyridazines is well-documented, offering several viable routes to access this compound and a library of analogs for structure-activity relationship (SAR) studies.[6] A common and efficient strategy commences with commercially available 3-amino-6-chloropyridazine.[7] The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of the ethyl group and other functionalities.[6]

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3-amino-6-chloropyridazine and ethylboronic acid.

Materials:

-

3-amino-6-chloropyridazine

-

Ethylboronic acid

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 3-amino-6-chloropyridazine (1.0 eq), ethylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the palladium(0) catalyst (0.05 eq).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Caption: Synthetic workflow for this compound.

Postulated Biological Targets and Therapeutic Applications

Based on the extensive body of literature surrounding pyridazine derivatives, we can hypothesize several promising therapeutic areas and biological targets for this compound.

Kinase Inhibition in Oncology

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9] Numerous pyridazine-containing molecules have shown potent inhibitory activity against a range of kinases implicated in cancer, such as Mps1, and those in the PI3K pathway.[8][10] The 3-aminopyridazine moiety can act as a hinge-binder, a critical interaction for many kinase inhibitors. The ethyl group at the 6-position can be envisioned to occupy a hydrophobic pocket within the ATP-binding site of various kinases.

Potential Kinase Targets:

-

Monopolar spindle 1 (Mps1/TTK): A key regulator of the spindle assembly checkpoint, its inhibition can lead to aneuploidy and cell death in cancer cells.[10] Imidazo[1,2-b]pyridazine derivatives have demonstrated nanomolar potency against Mps1.[8]

-

Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases is frequently dysregulated in cancer. The pyridazine core has been successfully incorporated into PI3K inhibitors.

-

Janus Kinases (JAKs): These tyrosine kinases are involved in cytokine signaling pathways that are often hyperactivated in hematological malignancies and inflammatory diseases.[11]

Phosphodiesterase (PDE) Inhibition for Inflammatory and Cardiovascular Diseases

Pyridazine and pyridazinone analogs are known to inhibit phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic nucleotides (cAMP and cGMP).[12][13] By inhibiting PDEs, these compounds can elicit a range of physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[13][14]

Potential PDE Targets:

-

PDE3: Inhibition of PDE3 in cardiac muscle increases cAMP levels, leading to a positive inotropic effect, making it a target for congestive heart failure.[14]

-

PDE4: As a key regulator of cAMP in inflammatory cells, PDE4 inhibitors are effective in treating inflammatory conditions like COPD and psoriasis.

-

PDE5: Inhibition of PDE5, which is highly expressed in the corpus cavernosum, leads to vasodilation and is the mechanism of action for drugs treating erectile dysfunction.

Modulators of Cannabinoid Receptors for Pain and Inflammation

Recent studies have identified 3-amino-6-aryl-pyridazines as selective agonists of the cannabinoid receptor 2 (CB2).[15] The CB2 receptor is primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The 6-ethyl group could potentially be optimized to enhance binding and selectivity for the CB2 receptor.

Proposed Biological Evaluation Cascade

A structured and logical screening cascade is essential to efficiently evaluate the therapeutic potential of this compound and its analogs.

Caption: A tiered screening cascade for this compound.

Tier 1: Primary In Vitro Screening

-

Broad Kinase Panel: Screen against a diverse panel of kinases to identify initial hits and potential off-target effects.

-

PDE Isozyme Panel: Evaluate inhibitory activity against key PDE isozymes (PDE3, PDE4, PDE5).

-

CB2 Receptor Binding Assay: Determine the binding affinity for the CB2 receptor.

Tier 2: Cell-Based Functional Assays

-

Cancer Cell Proliferation: Assess the anti-proliferative effects on a panel of cancer cell lines relevant to the identified kinase targets.

-

Anti-inflammatory Activity: Measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in immune cells.

-

cAMP/cGMP Modulation: Quantify changes in intracellular second messenger levels in relevant cell types.

Tier 3: In Vivo Proof-of-Concept

-

Xenograft Models: For promising anti-cancer candidates, evaluate efficacy in reducing tumor growth in animal models.

-

Inflammatory Models: For compounds with potent anti-inflammatory or CB2 agonist activity, assess efficacy in models of inflammatory pain.

Future Directions and Structure-Activity Relationship (SAR) Exploration

The this compound scaffold offers numerous avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

-

Modification of the 6-position: While this guide focuses on the ethyl group, exploration of other alkyl chains, cycloalkyl, and small heterocyclic groups could significantly impact target engagement and selectivity.

-

Substitution on the pyridazine ring: The 4- and 5-positions of the pyridazine ring are accessible for substitution, which can modulate the electronic properties and steric profile of the molecule.

-

Derivatization of the 3-amino group: Acylation or alkylation of the exocyclic amine can be explored to probe for additional binding interactions and to modulate physicochemical properties.

Conclusion

While this compound itself is not extensively characterized in the scientific literature, the rich medicinal chemistry history of the 3-aminopyridazine scaffold provides a strong rationale for its investigation as a source of novel therapeutic agents. Its straightforward synthesis and the clear parallels that can be drawn to successful pyridazine-based drugs and clinical candidates make it an attractive starting point for drug discovery programs in oncology, inflammation, and cardiovascular disease. The proposed synthetic and evaluation strategies outlined in this guide offer a comprehensive framework for unlocking the therapeutic potential of this promising molecule.

References

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

-

6-Amino-3-chloropyridazine. PubChem. Available at: [Link]

-

Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]

-

Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available at: [Link]

-

Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Available at: [Link]

-

Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. Available at: [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health. Available at: [Link]

-

Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. ResearchGate. Available at: [Link]

- Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

-

3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Process for producing 3-amino-6-chloropyridazine. Google Patents.

-

Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. ResearchGate. Available at: [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. researchgate.net [researchgate.net]

- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 6-Ethylpyridazin-3-amine as a Gateway to Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the pyridazine core represents a privileged scaffold, offering a unique combination of physicochemical properties conducive to molecular recognition and therapeutic intervention. Among its derivatives, 6-Ethylpyridazin-3-amine stands out as a particularly valuable and versatile building block. Its strategic placement of an amino group and an ethyl substituent on the pyridazine ring provides a synthetically tractable platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide offers a comprehensive exploration of this compound, from its synthesis and chemical properties to its application as a precursor for novel heterocyclic compounds with significant potential in drug discovery and beyond. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers seeking to harness the synthetic potential of this important intermediate.

Introduction: The Significance of the Pyridazine Moiety

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts a unique set of electronic and steric properties to molecules in which it is incorporated.[1] Its inherent polarity, hydrogen bonding capabilities, and potential to modulate pharmacokinetic properties have made it an attractive component in the design of bioactive molecules.[1][2] The strategic functionalization of the pyridazine core allows for the fine-tuning of these properties, enabling the development of compounds with specific biological activities. This compound, with its reactive amino group and metabolically stable ethyl substituent, serves as an exemplary starting material for accessing a rich chemical space of novel pyridazine-containing heterocycles.

Synthesis and Physicochemical Properties of this compound

A robust and reproducible synthesis of this compound is crucial for its widespread application. While several synthetic strategies can be envisioned, a particularly well-documented and efficient method involves a two-step sequence starting from 6-bromopyridazin-3-amine.

Synthetic Protocol: From Vinyl to Ethyl

This approach leverages a palladium-catalyzed cross-coupling reaction to introduce a vinyl group, which is subsequently reduced to the desired ethyl functionality.

Step 1: Synthesis of 6-vinylpyridazin-3-amine

A mixture of 6-bromopyridazin-3-amine, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, cesium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 in a dioxane/water solvent system is heated to afford 6-vinylpyridazin-3-amine. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium catalyst and facilitating the cross-coupling reaction.

Step 2: Synthesis of this compound

The resulting 6-vinylpyridazin-3-amine is then subjected to catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas effectively and selectively reduces the vinyl group to an ethyl group without affecting the pyridazine ring or the amino group. Acetic acid is often added in catalytic amounts to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Part A: 6-vinylpyridazin-3-amine

-

To a reaction vessel, add 6-bromopyridazin-3-amine (1.0 eq.), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.2 eq.), and cesium carbonate (3.0 eq.).

-

Add a solvent mixture of dioxane and water (e.g., 2:1 v/v).

-

Spurge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

-

Add Pd(dppf)Cl2 (0.1 eq.) to the mixture.

-

Heat the reaction mixture at 80 °C for 3 hours under a nitrogen atmosphere, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 6-vinylpyridazin-3-amine.

Part B: this compound

-

Dissolve 6-vinylpyridazin-3-amine (1.0 eq.) in ethyl acetate.

-

Add a catalytic amount of acetic acid (0.1 eq.).

-

Carefully add 10% palladium on carbon (Pd/C) to the solution under a nitrogen atmosphere.

-

Degas the suspension and purge with hydrogen gas (typically at 15 psi).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative HPLC or recrystallization to yield this compound as a solid.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not available | |

| Boiling Point | Not available | [3][4] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General Knowledge |

Spectroscopic Data:

-

¹H NMR (400 MHz, Methanol-d4) δ (ppm): 7.30 - 7.24 (m, 1H), 6.96 - 6.86 (m, 1H), 2.80 - 2.69 (m, 2H), 1.33 - 1.19 (m, 3H).

-

Mass Spectrometry (ESI): [M+H]⁺ = 124.2.

The proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridazine ring, as well as the quartet and triplet corresponding to the ethyl group. The broad signal for the amine protons may be observed, and its chemical shift can be concentration-dependent.[5]

This compound as a Precursor for Fused Heterocyclic Systems

The true synthetic utility of this compound lies in its ability to serve as a versatile starting material for the construction of more complex, fused heterocyclic systems. The presence of the nucleophilic amino group ortho to a ring nitrogen allows for a variety of cyclocondensation reactions to form five- and six-membered rings fused to the pyridazine core.

Synthesis of Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are a class of bicyclic heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound can be a key precursor for the synthesis of these scaffolds.

Conceptual Workflow: Synthesis of Pyrazolo[3,4-d]pyridazines

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyridazines.

In a typical reaction sequence, the amino group of this compound is first diazotized using sodium nitrite in an acidic medium to form a transient diazonium salt. This highly reactive intermediate is then coupled with an active methylene compound, such as a β-ketoester or malononitrile. The resulting azo intermediate can then undergo an intramolecular cyclization to furnish the pyrazolo[3,4-d]pyridazine ring system. The choice of the active methylene compound allows for the introduction of various substituents on the newly formed pyrazole ring.

Synthesis of Triazolo[4,5-d]pyridazines

Fused triazole systems are also of significant interest in drug discovery. The synthesis of triazolo[4,5-d]pyridazines can be achieved from this compound through reactions that introduce the requisite three-nitrogen system.

One common approach involves the reaction of a diaminopyridazine precursor with a source of the third nitrogen atom. While this compound itself is not a diamine, it can be chemically modified to introduce a second amino group or a functional group that can be converted into one.

Alternatively, the existing amino group can be acylated or derivatized, followed by a cyclization reaction that incorporates two more nitrogen atoms. For instance, reaction with a source of a C-N-N unit can lead to the formation of the fused triazole ring.

Application in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a well-established pharmacophore, and derivatives of this compound have been explored for a variety of therapeutic applications. The ethyl group can provide favorable interactions within protein binding pockets and can contribute to improved metabolic stability. The amino group serves as a handle for the attachment of various pharmacophoric fragments, allowing for the systematic exploration of structure-activity relationships.

Examples of Biological Targets for this compound Derivatives:

-